

# Derivatization of the ketone group in 1-(5-Bromo-2-nitrophenyl)ethanone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	1-(5-Bromo-2-nitrophenyl)ethanone
Cat. No.:	B1281013

[Get Quote](#)

Anwendungs- und Protokollhinweise: Derivatisierung der Ketongruppe in 1-(5-Brom-2-nitrophenyl)ethanon

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieses Dokument beschreibt detaillierte Protokolle für die chemische Modifikation der Ketongruppe des vielseitigen Synthesebausteins 1-(5-Brom-2-nitrophenyl)ethanon. Die Funktionalisierung dieser Position ermöglicht die Synthese einer breiten Palette von Derivaten, die für das Screening in der medizinischen Chemie und als Zwischenprodukte in der organischen Synthese von Bedeutung sind. Die hier vorgestellten Methoden umfassen die Bildung von Schiffschen Basen/Hydrazenen, die reduktive Aminierung, die Wittig-Reaktion und die Knoevenagel-Kondensation.

## Einleitung

1-(5-Brom-2-nitrophenyl)ethanon (CAS: 41877-24-1) ist ein aromatisches Keton, das durch seine funktionellen Gruppen – eine Ketongruppe, einen Bromsubstituenten und eine Nitrogruppe – eine hohe Reaktivität für nachfolgende Syntheseschritte aufweist.<sup>[1][2][3][4][5]</sup> Insbesondere die Carbonylgruppe dient als zentraler Anknüpfungspunkt für die Einführung molekularer Vielfalt. Die Derivatisierung an dieser Position kann die physikochemischen Eigenschaften, die pharmakokinetischen Profile und die biologische Aktivität der Moleküle maßgeblich beeinflussen. Die folgenden Protokolle bieten exemplarische Methoden zur Umwandlung der Ketongruppe in verschiedene funktionelle Gruppen.

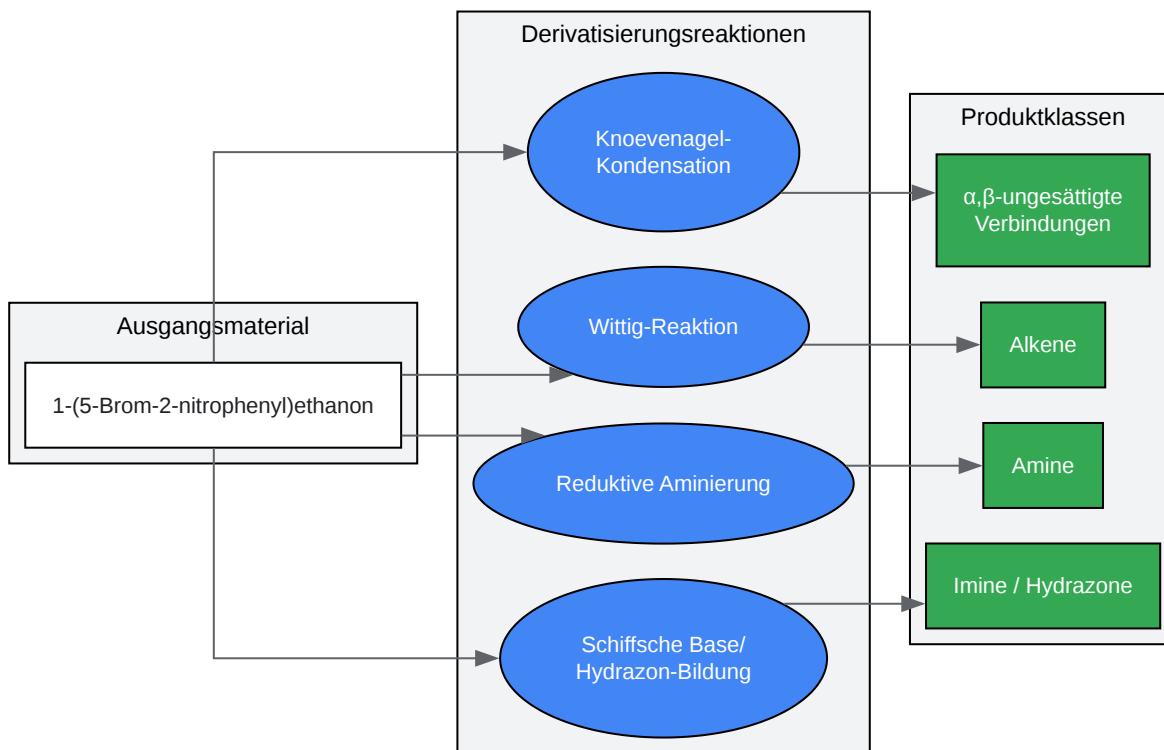
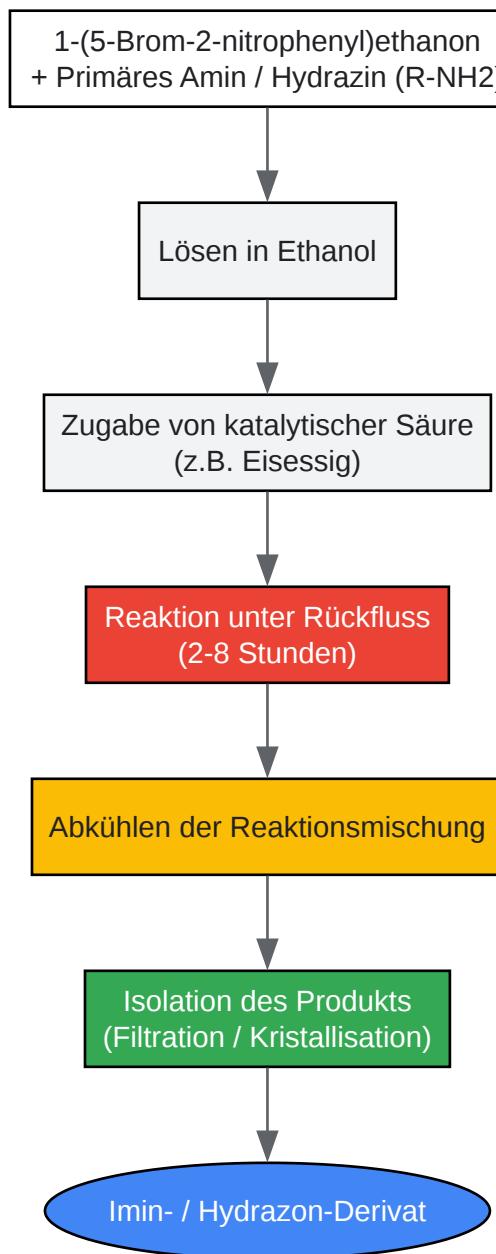
[Click to download full resolution via product page](#)

Abbildung 1: Überblick über die Derivatisierungswege der Ketongruppe.

## Bildung von Schiffsschen Basen und Hydrazonen

Anwendungshinweis: Die Kondensation der Ketongruppe mit primären Aminen oder Hydrazinderivaten ist eine der fundamentalsten Reaktionen zur Bildung von Imin- (Schiffsche Base) bzw. Hydrazon-Bindungen.<sup>[6][7]</sup> Diese Reaktionen werden typischerweise unter saurer Katalyse in einem dehydratisierenden Lösungsmittel durchgeführt. Die Produkte sind wichtige Zwischenstufen für weitere Reduktionen zu Aminen oder als eigenständige, biologisch aktive Moleküle. Die Bildung von 2,4-Dinitrophenylhydrazenen dient oft als klassischer Nachweis für Aldehyde und Ketone.<sup>[7]</sup>



[Click to download full resolution via product page](#)

Abbildung 2: Allgemeiner Arbeitsablauf zur Synthese von Schiffschen Basen/Hydrazenen.

Experimentelles Protokoll (Beispiel):

- Ansatz: In einem 100-mL-Rundkolben werden 1,0 g (4,09 mmol) 1-(5-Brom-2-nitrophenyl)ethanon in 30 mL absolutem Ethanol gelöst.

- Reagenzzugabe: Eine äquimolare Menge (1,0 Äq.) des entsprechenden primären Amins (z.B. Anilin) oder Hydrazin-Derivats (z.B. 2,4-Dinitrophenylhydrazin) wird zu der Lösung gegeben.
- Katalyse: 2-3 Tropfen Eisessig werden als Katalysator hinzugefügt.[8]
- Reaktion: Die Mischung wird unter Rühren für 4 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
- Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt. Das ausgefallene Produkt wird durch Vakuumfiltration abgetrennt.
- Reinigung: Der feste Rückstand wird mit kaltem Ethanol gewaschen und anschließend aus einem geeigneten Lösungsmittel (z.B. Ethanol oder Essigsäure) umkristallisiert, um das reine Derivat zu erhalten.

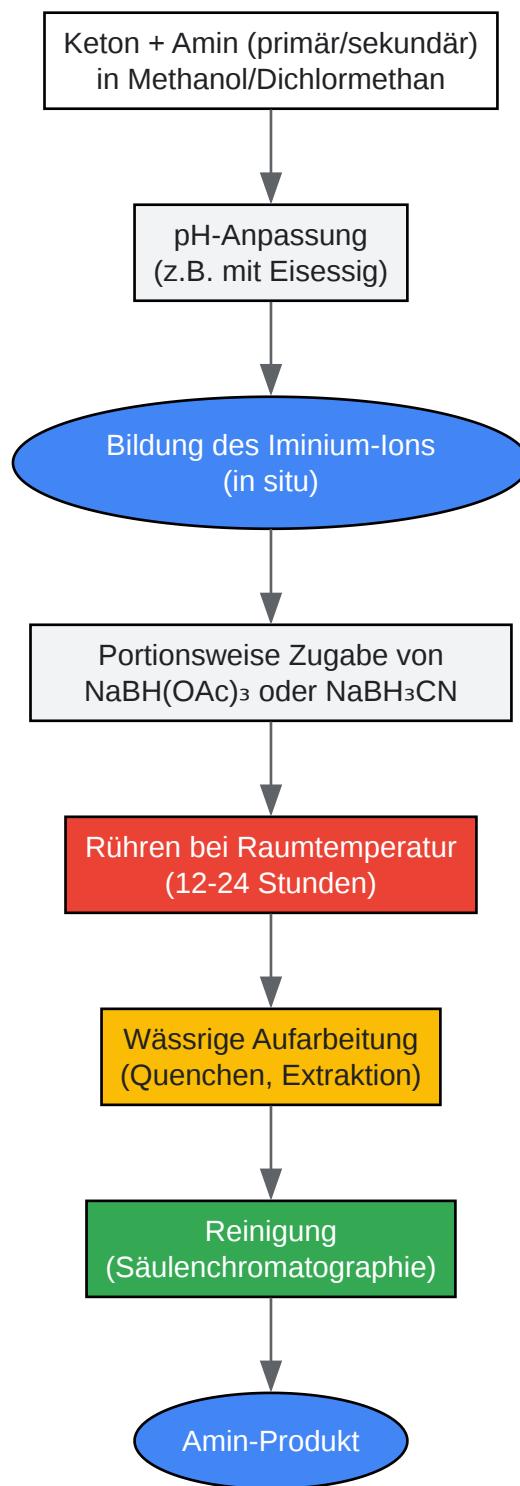
Tabelle 1: Quantitative Daten zur Bildung von Iminen und Hydrazonen

Reaktant (R-NH <sub>2</sub> )	Produktstruktur (vereinfacht)	Typische Ausbeute	Anmerkungen
Anilin	C=N-Ph	80-90 %	<b>Gelber bis oranger Feststoff</b>
2,4-Dinitrophenylhydrazin	C=N-NH-Ar(NO <sub>2</sub> ) <sub>2</sub>	>95 %	Tiefroter, kristalliner Feststoff, charakteristischer Schmelzpunkt
Hydroxylamin-HCl	C=N-OH (Oxim)	75-85 %	Oft farbloser Feststoff, kann in E/Z-Isomeren vorliegen

| Semicarbazid-HCl | C=N-NH-C(O)NH<sub>2</sub> | 85-95 % | Kristalliner Feststoff, nützlich zur Charakterisierung |

## Reduktive Aminierung

Anwendungshinweis: Die reduktive Aminierung ist eine leistungsstarke Methode zur Umwandlung von Ketonen in primäre, sekundäre oder tertiäre Amine.<sup>[9]</sup> Die Reaktion verläuft in der Regel als Eintopfreaktion, bei der das Keton zunächst mit einem Amin zu einem Imin (oder Enamin) kondensiert, das dann *in situ* durch ein mildes Reduktionsmittel reduziert wird.<sup>[9]</sup> Als Reduktionsmittel eignen sich insbesondere Natriumcyanoborhydrid ( $\text{NaBH}_3\text{CN}$ ) oder Natriumtriacetoxyborhydrid ( $\text{NaBH}(\text{OAc})_3$ ), da sie die Imin-Zwischenstufe selektiv gegenüber der ursprünglichen Ketongruppe reduzieren.<sup>[9]</sup>



[Click to download full resolution via product page](#)

Abbildung 3: Arbeitsablauf der Eintopf-Reduktiven-Aminierung.

Experimentelles Protokoll (Beispiel):

- Ansatz: 1,0 g (4,09 mmol) 1-(5-Brom-2-nitrophenyl)ethanon und 1,2 Äq. des gewünschten Amins (z.B. Benzylamin) werden in 40 mL Dichlormethan (DCM) gelöst.
- Aktivierung: 1,1 Äq. Eisessig wird zugegeben, um die Bildung des Iminium-Ions zu katalysieren. Die Mischung wird 30 Minuten bei Raumtemperatur gerührt.
- Reduktion: 1,5 Äq. Natriumtriacetoxyborhydrid ( $\text{NaBH(OAc)}_3$ ) werden portionsweise über 15 Minuten zugegeben.
- Reaktion: Die Suspension wird über Nacht (ca. 16 Stunden) bei Raumtemperatur gerührt.
- Aufarbeitung: Die Reaktion wird durch langsame Zugabe von gesättigter Natriumbicarbonatlösung ( $\text{NaHCO}_3$ ) gequencht. Die Phasen werden getrennt, und die wässrige Phase wird zweimal mit DCM extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat ( $\text{Na}_2\text{SO}_4$ ) getrocknet und das Lösungsmittel wird im Vakuum entfernt.
- Reinigung: Der Rohrückstand wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine Amin-Produkt zu erhalten.

Tabelle 2: Quantitative Daten zur reduktiven Aminierung

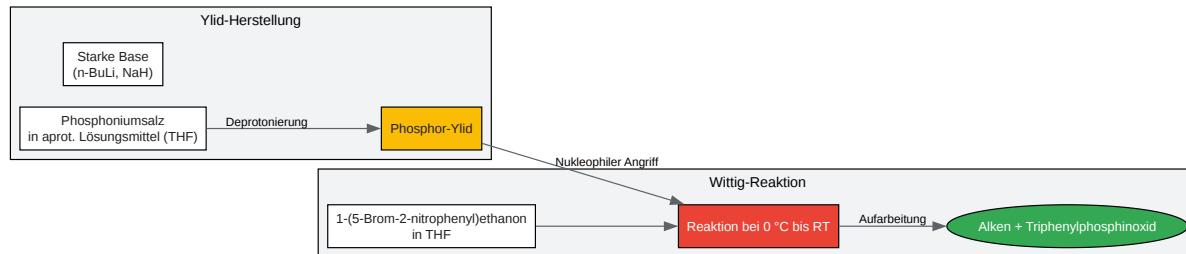
Amin-Reaktant	Reduktionsmittel	Typische Ausbeute	Anmerkungen
Ammoniak (als $\text{NH}_4\text{OAc}$ )	$\text{NaBH}_3\text{CN}$	60-75 %	Führt zum primären Amin.
Benzylamin	$\text{NaBH(OAc)}_3$	70-85 %	Führt zum sekundären N-Benzyl-Derivat.

| Morpholin |  $\text{NaBH(OAc)}_3$  | 75-90 % | Führt zum tertiären Amin. |

## Wittig-Reaktion

Anwendungshinweis: Die Wittig-Reaktion ist eine der bedeutendsten Methoden zur Synthese von Alkenen aus Ketonen oder Aldehyden.[10][11][12] Sie involviert die Reaktion des Ketons mit einem Phosphor-Ylid (Wittig-Reagenz). Die Reaktion ist sehr robust und toleriert eine

Vielzahl funktioneller Gruppen, einschließlich der Nitrogruppe im Substrat.[12] Die Stereochemie des resultierenden Alkens hängt von der Stabilität des verwendeten Ylids ab.[13]



[Click to download full resolution via product page](#)

Abbildung 4: Logischer Ablauf der Wittig-Reaktion.

Experimentelles Protokoll (Beispiel):

- **Ylid-Herstellung:** In einem trockenen, mit Inertgas (Argon) gespülten Dreihalskolben werden 1,1 Äq. eines Phosphoniumsalzes (z.B. Methyltriphenylphosphoniumbromid) in wasserfreiem Tetrahydrofuran (THF) suspendiert. Die Suspension wird auf 0 °C gekühlt und 1,05 Äq. einer starken Base (z.B. n-Butyllithium in Hexan) werden langsam zugetropft, was zur Bildung des orange-roten Ylids führt. Die Mischung wird 30 Minuten bei 0 °C gerührt.
- **Reaktion:** Eine Lösung von 1,0 Äq. 1-(5-Brom-2-nitrophenyl)ethanon in wasserfreiem THF wird langsam bei 0 °C zu der Ylid-Lösung getropft.
- **Fertigstellung:** Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 12 Stunden gerührt.
- **Aufarbeitung:** Die Reaktion wird mit gesättigter Ammoniumchloridlösung (NH<sub>4</sub>Cl) gequencht. Die wässrige Phase wird mit Diethylether extrahiert. Die vereinigten organischen Phasen

werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über  $\text{Na}_2\text{SO}_4$  getrocknet und das Lösungsmittel wird im Vakuum entfernt.

- Reinigung: Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um das Alken-Produkt vom Triphenylphosphinoxid-Nebenprodukt zu trennen.

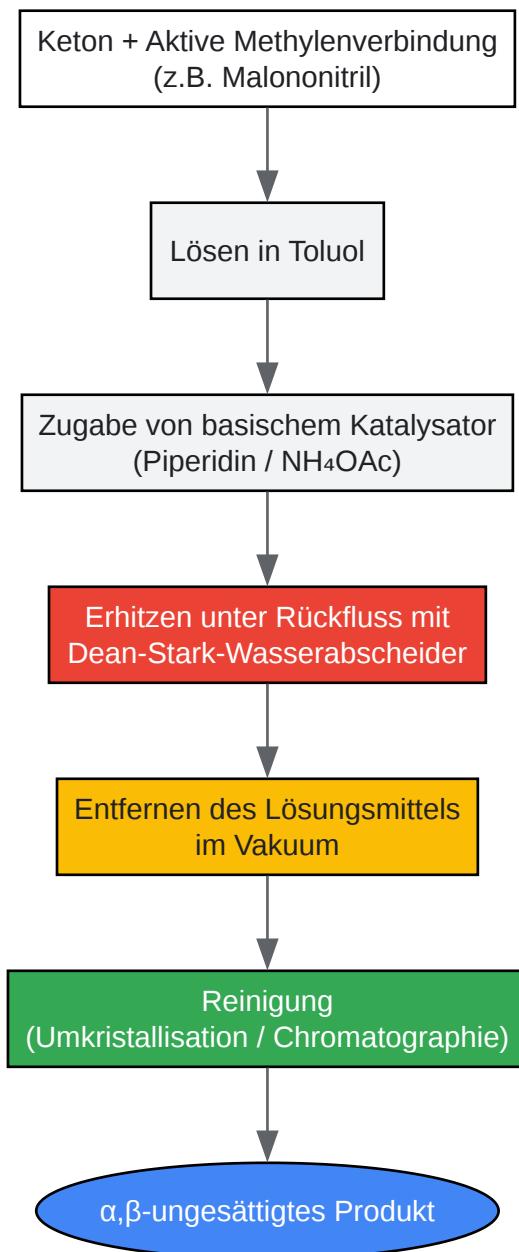
Tabelle 3: Quantitative Daten zur Wittig-Reaktion

Phosphoniumsalz	Produktstruktur (vereinfacht)	Ylid-Typ	Typische Ausbeute
<b>Methyltriphenylphosphoniumbromid</b>	$\text{C}=\text{CH}_2$	<b>Nicht stabilisiert</b>	<b>70-85 %</b>
Ethyltriphenylphosphoniumbromid	$\text{C}=\text{CH}-\text{CH}_3$	Nicht stabilisiert	65-80 % (meist Z-Isomer)

| (Carbethoxymethyl)triphenylphosphoniumchlorid |  $\text{C}=\text{CH}-\text{COOEt}$  | Stabilisiert | 80-95 % (meist E-Isomer) |

## Knoevenagel-Kondensation

Anwendungshinweis: Die Knoevenagel-Kondensation ist eine Reaktion zwischen einem Keton und einer Verbindung mit einer aktiven Methylengruppe (z.B. Malononitril, Ethylcyanoacetat), die durch eine schwache Base wie Piperidin oder Ammoniumacetat katalysiert wird.[\[2\]](#)[\[14\]](#) Die Reaktion führt zur Bildung einer neuen C=C-Doppelbindung. Oft wird die Reaktion in einem Lösungsmittel wie Toluol unter Verwendung eines Dean-Stark-Wasserabscheiders durchgeführt, um das entstehende Wasser zu entfernen und das Gleichgewicht in Richtung der Produkte zu verschieben.



[Click to download full resolution via product page](#)

Abbildung 5: Arbeitsablauf der Knoevenagel-Kondensation.

Experimentelles Protokoll (Beispiel):

- Ansatz: Ein 100-mL-Rundkolben, ausgestattet mit einem Dean-Stark-Wasserabscheider und einem Rückflusskühler, wird mit 1,0 g (4,09 mmol) 1-(5-Brom-2-nitrophenyl)ethanon, 1,1 Äq. Malononitril und 40 mL Toluol befüllt.

- Katalyse: 0,1 Äq. Piperidin wird als Katalysator zugegeben.
- Reaktion: Die Mischung wird unter starkem Rühren zum Rückfluss erhitzt, bis kein Wasser mehr im Abscheider gesammelt wird (typischerweise 4-8 Stunden).
- Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und das Toluol im Vakuum entfernt.
- Reinigung: Der Rückstand wird in Dichlormethan aufgenommen und mit verdünnter Salzsäure (1 M) und Wasser gewaschen. Die organische Phase wird getrocknet ( $\text{Na}_2\text{SO}_4$ ) und das Lösungsmittel entfernt. Das Rohprodukt wird durch Umkristallisation aus Ethanol gereinigt.

Tabelle 4: Quantitative Daten zur Knoevenagel-Kondensation

Aktive Methylenverbindun g	Katalysator	Typische Ausbeute	Anmerkungen
Malononitril	Piperidin	85-95 %	Führt zu einem Dicyan- substituierten Alken.
Ethylcyanoacetat	Ammoniumacetat	75-90 %	Führt zu einem $\alpha$ - Cyano- $\alpha,\beta$ - ungesättigten Ester.

| Malonsäure (Doebner-Variante) | Pyridin/Piperidin | 60-75 % | Führt nach Decarboxylierung zur  $\alpha,\beta$ -ungesättigten Säure.[14] |

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Wittig-Reaktion – Wikipedia [de.wikipedia.org]
- 2. Knoevenagel-Reaktion – Wikipedia [de.wikipedia.org]
- 3. 1-(5-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(5-Bromo-2-nitro-phenyl)-ethanone | 41877-24-1 [chemicalbook.com]
- 5. 1-(5-Bromo-2-nitrophenyl)ethanone | 41877-24-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazone – Wikipedia [de.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Reduktive Aminierung – Wikipedia [de.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig-Reaktion [quimicaorganica.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig-Reaktion [organische-chemie.ch]
- 14. Knoevenagel-Kondensation [organische-chemie.ch]
- To cite this document: BenchChem. [Derivatization of the ketone group in 1-(5-Bromo-2-nitrophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281013#derivatization-of-the-ketone-group-in-1-5-bromo-2-nitrophenyl-ethanone>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)